{2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid
Description
Properties
CAS No. |
918341-67-0 |
|---|---|
Molecular Formula |
C12H8BrF3N2O2S |
Molecular Weight |
381.17 g/mol |
IUPAC Name |
2-[2-[4-bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H8BrF3N2O2S/c13-9-2-1-6(3-8(9)12(14,15)16)17-11-18-7(5-21-11)4-10(19)20/h1-3,5H,4H2,(H,17,18)(H,19,20) |
InChI Key |
MRRNYOMSSVRXHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=CS2)CC(=O)O)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid typically involves multiple steps. One common approach starts with the preparation of 4-bromo-3-(trifluoromethyl)aniline, which is then reacted with thiazole derivatives under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of thiazole derivatives, including this compound, as antitumor agents. A notable investigation demonstrated that compounds with similar structures exhibited significant growth-inhibitory effects against various cancer cell lines. For instance, one study reported an IC₅₀ value of 2.01 µM for a related thiazole derivative against HT29 colon cancer cells . The presence of electron-withdrawing groups like bromine and trifluoromethyl in the structure is believed to enhance the antitumor efficacy.
Antibacterial Properties
Thiazole derivatives have also been explored for their antibacterial properties. A series of studies have shown that compounds with thiazole moieties exhibit good to moderate activity against a range of bacterial species. For example, derivatives synthesized from similar thiazole frameworks demonstrated superior activity against Staphylococcus epidermidis when compared to standard antibiotics . The incorporation of halogens in the structure has been linked to improved antibacterial action.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been investigated, particularly concerning carbonic anhydrase (CA) enzymes. Thiazole derivatives have been identified as promising CA inhibitors, with specific structural requirements enhancing their inhibitory activity. For instance, the presence of a carboxylic acid moiety at the 4-position and an amino group at the 2-position in thiazole scaffolds has been associated with increased potency against CA-III .
Case Study 1: Antitumor Efficacy
In a study focusing on thiazole-integrated pyridine derivatives, one compound exhibited better anti-breast cancer efficacy than the standard drug 5-fluorouracil. This was attributed to the structural modifications that included electron-withdrawing groups . Such findings suggest that similar modifications in 2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid could lead to enhanced antitumor properties.
Case Study 2: Antibacterial Activity
A recent synthesis of imidazotriazole-incorporated thiazoles showed promising antibacterial activity against various microbial strains. The study found that certain derivatives outperformed conventional antibiotics, indicating that structural variations in thiazoles can significantly influence their biological activities .
Mechanism of Action
The mechanism by which {2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The table below compares key structural features, molecular weights, and substituent positions of the target compound and its analogs:
Key Observations:
The absence of bromo in 's compound reduces steric hindrance, which may improve solubility but diminish target selectivity . In 's compound, bromo at the phenyl 3-position (vs. anilino 4-position) alters spatial interactions, possibly affecting molecular docking .
Heterocyclic Core Differences :
- The pyrazole-based compound in has a smaller molecular weight and distinct electronic properties compared to thiazole derivatives, highlighting the role of the heterocyclic core in modulating activity .
Biological Activity
{2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid, with the CAS number 918341-67-0, is a synthetic organic compound characterized by its thiazole and acetic acid moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is CHBrFNOS, with a molecular weight of 381.168 g/mol. The structure includes a trifluoromethyl group attached to an aniline moiety, which is further connected to a thiazole ring and an acetic acid group.
| Property | Value |
|---|---|
| Molecular Formula | CHBrFNOS |
| Molecular Weight | 381.168 g/mol |
| LogP | 3.717 |
| PSA | 93.690 Å |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. It has been reported to exhibit inhibitory effects on various cancer cell lines:
- Inhibition of VEGFR-2 : The compound has shown inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis in tumors. A study indicated that derivatives related to this compound had IC values ranging from 0.034 to 0.075 μM against VEGFR-2, demonstrating significant potency in inhibiting endothelial cell proliferation associated with cancer growth .
- Antiproliferative Activity : In vitro testing against cervical (HeLa), breast (MCF-7), lung (H460), and liver (HepG2) cancer cell lines revealed that the compound exhibits effective antiproliferative activity with IC values suggesting moderate to high efficacy .
Antimicrobial Activity
The thiazole derivatives, including this compound, have been evaluated for their activity against Plasmodium falciparum, the parasite responsible for malaria. One study identified aminothiazole compounds as potent inhibitors of P. falciparum growth in culture, indicating that structural modifications could enhance their efficacy against malaria .
Study on Anticancer Efficacy
A notable research effort focused on the synthesis and evaluation of thiazole derivatives for anticancer activity. The study found that certain modifications to the thiazole structure significantly enhanced the anticancer properties of the compounds tested, with particular attention to their interactions with cellular targets involved in cancer proliferation .
Optimization Against Infectious Diseases
Another investigation explored the optimization of aminothiazole compounds against M. tuberculosis and P. falciparum. The findings suggested that specific structural features contributed to increased stability and potency against these pathogens, highlighting the therapeutic potential of thiazole-based compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
